N-bicyclo[2.2.1]hept-2-yl-N'-[2-(2-pyridyl)ethyl]thiourea
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Overview
Description
N-bicyclo[221]hept-2-yl-N’-[2-(2-pyridyl)ethyl]thiourea is a synthetic organic compound with a unique bicyclic structure It is characterized by the presence of a bicyclo[221]heptane ring system and a thiourea moiety linked to a pyridyl ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-bicyclo[2.2.1]hept-2-yl-N’-[2-(2-pyridyl)ethyl]thiourea typically involves the reaction of bicyclo[2.2.1]hept-2-ylamine with 2-(2-pyridyl)ethyl isothiocyanate. The reaction is carried out under mild conditions, often in the presence of a suitable solvent such as dichloromethane or ethanol. The reaction proceeds smoothly at room temperature, yielding the desired thiourea derivative .
Industrial Production Methods
While specific industrial production methods for N-bicyclo[2.2.1]hept-2-yl-N’-[2-(2-pyridyl)ethyl]thiourea are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-bicyclo[2.2.1]hept-2-yl-N’-[2-(2-pyridyl)ethyl]thiourea undergoes various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: Reduction of the pyridyl group can lead to the formation of piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridyl derivatives.
Scientific Research Applications
N-bicyclo[2.2.1]hept-2-yl-N’-[2-(2-pyridyl)ethyl]thiourea has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and polymers.
Mechanism of Action
The mechanism of action of N-bicyclo[2.2.1]hept-2-yl-N’-[2-(2-pyridyl)ethyl]thiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The bicyclic structure provides rigidity, enhancing binding affinity and specificity. The pyridyl group can engage in π-π interactions with aromatic residues in proteins, further stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
- N-bicyclo[2.2.1]hept-2-yl-N’-(2-thienylmethyl)thiourea
- N-bicyclo[2.2.1]hept-2-yl-5-[(5-chloro-2-pyridinyl)oxy]-4-cyano-1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxamide
Uniqueness
N-bicyclo[2.2.1]hept-2-yl-N’-[2-(2-pyridyl)ethyl]thiourea is unique due to its combination of a bicyclic heptane ring and a pyridyl ethyl thiourea moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
1-(2-bicyclo[2.2.1]heptanyl)-3-(2-pyridin-2-ylethyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3S/c19-15(17-8-6-13-3-1-2-7-16-13)18-14-10-11-4-5-12(14)9-11/h1-3,7,11-12,14H,4-6,8-10H2,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUSKFHAFKTWQAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2NC(=S)NCCC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>41.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26729152 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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